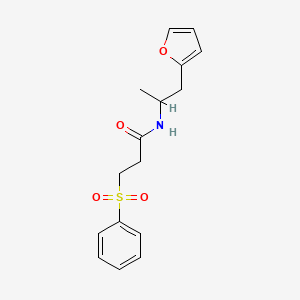

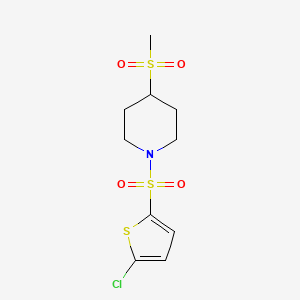

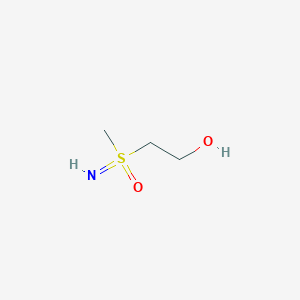

![molecular formula C20H20ClN5O B2410482 2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone CAS No. 1455461-64-9](/img/structure/B2410482.png)

2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of the inhibitory neurotransmitter GABA. In

Scientific Research Applications

Sigma-1 Receptor Antagonist for Pain Management

- Application: 2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone (EST64454) functions as a σ1 receptor antagonist and is a clinical candidate for treating pain. The compound shows high water solubility and permeability, making it suitable for classifying as a BCS class I compound. It has demonstrated effectiveness in mouse models for pain relief, specifically in capsaicin and partial sciatic nerve ligation models (Díaz et al., 2020).

Molecular Interaction Studies

- Application: The compound's analogues have been studied for their molecular interactions, particularly as antagonists for the CB1 cannabinoid receptor. The study involved analyzing the compound's various conformations and their binding interactions with the receptor, contributing valuable insights into the drug-receptor interactions and the steric binding processes (Shim et al., 2002).

Antimicrobial and Antitubercular Properties

- Application: Several pyrazole derivatives, including those similar to this compound, have shown significant antimicrobial and antitubercular activities. These compounds have been effective against various bacterial and fungal strains, and some have even shown higher activity than standard drugs (Bhoot et al., 2011).

properties

IUPAC Name |

2-(2-chlorophenyl)-1-[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O/c21-17-6-2-1-4-15(17)12-20(27)26-10-8-25(9-11-26)19-13-18(23-24-19)16-5-3-7-22-14-16/h1-7,13-14H,8-12H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMXECQQCPGNDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)CC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

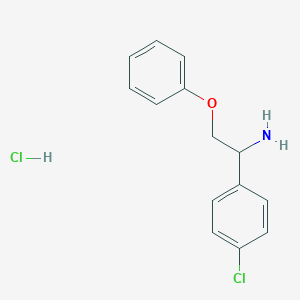

![2-Methoxyethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2410404.png)

![2-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide](/img/structure/B2410405.png)

![1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2410413.png)

![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)